molecular formula C9H14ClN B1178310 (S)-1-m-Tolylethanamine hydrochloride CAS No. 138457-18-8

(S)-1-m-Tolylethanamine hydrochloride

Cat. No.: B1178310
CAS No.: 138457-18-8
M. Wt: 171.67
InChI Key:
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Description

(S)-1-m-Tolylethanamine hydrochloride is a chiral amine compound that is commonly used in various chemical and pharmaceutical applications. It is known for its role as an intermediate in the synthesis of various biologically active molecules. The compound is characterized by the presence of a tolyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water.

Scientific Research Applications

(S)-1-m-Tolylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic, anti-inflammatory, and antidepressant properties.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and as a precursor for various functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-m-Tolylethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of m-tolylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-1-m-Tolylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, imines, or other substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: m-Tolylacetone or m-tolylaldehyde.

    Reduction: m-Tolylalkane.

    Substitution: Various amides, imines, or substituted amines depending on the reagents used.

Mechanism of Action

The mechanism of action of (S)-1-m-Tolylethanamine hydrochloride depends on its specific application. In pharmaceutical contexts, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific receptors or enzymes in the body. The molecular targets and pathways involved vary depending on the final drug product synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    ®-1-m-Tolylethanamine hydrochloride: The enantiomer of (S)-1-m-Tolylethanamine hydrochloride, which may have different biological activities and properties.

    1-Phenylethanamine hydrochloride: A similar compound with a phenyl group instead of a tolyl group, used in similar applications.

    1-(4-Methylphenyl)ethanamine hydrochloride: Another structural isomer with the methyl group in the para position.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological activities and selectivity in chemical reactions. Its use as a chiral building block and intermediate in the synthesis of enantiomerically pure compounds makes it valuable in various fields of research and industry.

Properties

IUPAC Name

(1S)-1-(3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZRFRLOFJGHSK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660768
Record name (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138457-18-8, 1630984-18-7
Record name (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-methylphenyl)ethan-1-amine hydrochloride
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